Methyl 2-(6-oxopiperazin-2-yl)acetate
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Overview
Description
Methyl 2-(6-oxopiperazin-2-yl)acetate is a chemical compound with the molecular formula C7H12N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(6-oxopiperazin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of piperazine with ethyl chloroacetate in the presence of a base, followed by hydrolysis and esterification to yield the desired product . Another method involves the cyclization of N-(2-chloroethyl)acetamide with ethyl oxalate, followed by hydrolysis and esterification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-oxopiperazin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 2-(6-oxopiperazin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(6-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-oxopiperazin-2-yl)acetate
- Methyl (3-oxopiperazin-2-yl)acetate
- Methyl (2-methyl-3-oxopiperazin-2-yl)acetate
Uniqueness
Methyl 2-(6-oxopiperazin-2-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Biological Activity
Methyl 2-(6-oxopiperazin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with acetic anhydride or acetyl chloride, followed by methylation. The resulting compound can be characterized using various spectroscopic methods such as NMR and IR spectroscopy.
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties in various studies. For instance, a study reported that derivatives of piperazine exhibited significant activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition of bacterial growth .
Compound | Target Pathogen | IC50 (μM) |
---|---|---|
Compound A | Mycobacterium tuberculosis | 1.35 |
Compound B | Mycobacterium tuberculosis | 2.18 |
2. Anti-inflammatory Activity
Research has indicated that this compound possesses anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial in the development of inflammatory diseases. The compound's mechanism appears to involve the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .
3. Cytotoxicity Studies
Cytotoxicity assessments on human cell lines have shown that this compound exhibits low toxicity, making it a suitable candidate for further drug development. The compound was tested against HEK-293 cells, revealing an IC50 greater than 100 μM, which suggests a favorable safety profile for therapeutic applications .
Study 1: Antitubercular Activity
A series of compounds related to this compound were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. The study found that certain derivatives not only inhibited bacterial growth but also showed low cytotoxicity towards human cells, indicating their potential as effective antitubercular agents .
Study 2: Inhibition of Inflammatory Response
In a separate study focusing on inflammatory diseases, this compound was tested for its ability to inhibit TNF-alpha production in macrophages. Results indicated a significant reduction in TNF-alpha levels, suggesting its potential use in treating conditions characterized by excessive inflammation .
Properties
Molecular Formula |
C7H12N2O3 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 2-(6-oxopiperazin-2-yl)acetate |
InChI |
InChI=1S/C7H12N2O3/c1-12-7(11)2-5-3-8-4-6(10)9-5/h5,8H,2-4H2,1H3,(H,9,10) |
InChI Key |
ZCGKHAAEGWSWFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CNCC(=O)N1 |
Origin of Product |
United States |
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